molecular formula C10H13NO4 B2852917 2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid CAS No. 1822965-71-8

2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid

Cat. No. B2852917
CAS RN: 1822965-71-8
M. Wt: 211.217
InChI Key: BTOHJBOMOPILLP-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid, commonly known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a unique antidepressant drug that has been used to treat depression, anxiety disorders, and social phobia.

Scientific Research Applications

1. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems This compound can be used in the synthesis of highly functionalised enantiopure bicyclo[3.2.1]octane systems . The sequence used for this transformation involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .

2. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid The compound can also be used in the syntheses of four enantiomers of 2,3-diendo- and 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid . The stereochemistry and relative configurations of the synthesized compounds were determined by NMR spectroscopy (based on the 3J (H,H) coupling constants) and X-ray crystallography .

3. Building Blocks of Modified Analogues of Pharmacologically Active Peptides Alicyclic β-amino acids, which can be derived from this compound, can be used as building blocks of modified analogues of pharmacologically active peptides . These peptides have shown relevant biological activity .

Antifungal Activity

The first natural alicyclic β-amino acid, (1R,2S)-2-aminocyclopentanecarboxylic acid (cispentacin), which can be synthesized from this compound, exhibits antifungal activity .

Derivatization

The rigidity of Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride, which can be derived from this compound, enables it to be a robust molecular scaffold for derivatization . It can be derivatised by amines for succinimides while the octene favours electrophilic substitution and olefin metathesis .

6. Synthesis of Enantiomerically Enriched Bicyclo[2.2.2]octane β-Amino Acid Derivatives This compound can be used in the synthesis of enantiomerically enriched bicyclo[2.2.2]octane β-amino acid derivatives . These derivatives have been described in several scientific research applications .

properties

IUPAC Name

2-methoxycarbonyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-10(14)11-5-6-2-3-8(11)7(4-6)9(12)13/h2-3,6-8H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOHJBOMOPILLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2CC(C1C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid

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